5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O/c13-8-1-2-10-9(7-8)16-11(18-10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJFEBLPOSUBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Heating 5-chloro-2-aminophenol with formic acid or polyphosphoric acid (PPA) at 120–150°C induces dehydration, forming the benzoxazole ring. This method yields the unsubstituted benzoxazole core but requires subsequent functionalization at position 2.
Halogenation for Reactive Intermediates
To introduce a leaving group at position 2, 5-chloro-2-aminophenol is treated with phosphorus oxychloride (POCl₃), yielding 2-chloro-5-chloro-1,3-benzoxazole . This intermediate is critical for nucleophilic substitution with amines like 4,4-difluoropiperidine.
Buchwald-Hartwig Amination
For enhanced selectivity, palladium-catalyzed cross-coupling using 2-chloro-5-chloro-1,3-benzoxazole and 4,4-difluoropiperidine has been reported. Catalysts such as Pd(OAc)₂ with Xantphos ligand facilitate C–N bond formation under milder conditions (60–80°C).
Alternative Synthetic Pathways
Piperidine Fluorination Post-Functionalization
An alternative approach involves synthesizing 2-piperidin-1-yl-5-chloro-1,3-benzoxazole first, followed by fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This two-step method avoids handling hygroscopic 4,4-difluoropiperidine but risks over-fluorination.
One-Pot Cyclization-Amination
Optimization Challenges
Steric and Electronic Effects
The electron-withdrawing nature of the benzoxazole ring and steric bulk of 4,4-difluoropiperidine necessitate elevated temperatures for SNAr. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields.
Purification Strategies
Crude products often require chromatography (SiO₂, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The final compound exhibits moderate solubility in chlorinated solvents.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzoxazole ring and chair conformation of the 4,4-difluoropiperidine group, with C–F bond lengths of 1.34 Å.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. The SNAr route using Cs₂CO₃ in DMF is favored for its reproducibility, though alternatives like ball milling for solvent-free reactions are under investigation.
Emerging Methodologies
Recent advances include photoinduced C–N coupling using Ir photocatalysts, enabling room-temperature reactions with improved atom economy .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.
Scientific Research Applications
5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The benzoxazole core can bind to various enzymes or receptors, potentially inhibiting their activity. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Benzoxazole Derivatives
Structural Variations and Physicochemical Properties
Key Compounds Analyzed :
Suvorexant Intermediate 3 (CAS 1276666-13-7): 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole .
G-3 (Merck Patent): 5-Chloro-2-[(5R)-5-methyl-4-(5-methyl-2-(triazolyl)benzoyl)-1,4-diazepan-1-yl]-1,3-benzoxazole .
5-Chloro-2-(Trifluoromethyl)-1,3-Benzoxazole (CAS 93416-20-7) .
5-Fluoro-6-(Substituted Piperazinyl)-Benzoxazoles .
5-Chloro-2-(Methylthio)-1,3-Benzoxazole .
Comparative Analysis :
*Calculated based on molecular formula C₁₂H₁₀ClF₂N₂O.
Critical Insights :
- Ring Type: Piperidine (Target Compound): The 4,4-difluoro substitution reduces basicity compared to piperazine analogs, improving membrane permeability. Fluorine atoms enhance metabolic stability by blocking oxidation sites. Piperazine (): Higher basicity and flexibility may limit blood-brain barrier penetration, making these derivatives more suitable for peripheral targets .
- Substituent Effects: Trifluoromethyl (): Strong electron-withdrawing effects increase resistance to enzymatic degradation but may reduce solubility .
Biological Activity
5-Chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a benzoxazole core substituted with a chloro group and a 4,4-difluoropiperidine moiety. Its molecular formula is C12H11ClF2N2O, and it has a molecular weight of approximately 272.68 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Research indicates that this compound exhibits biological activities primarily through its interaction with specific molecular targets. Notably:
- Anti-HBV Activity : A study highlighted its role in inhibiting hepatitis B virus (HBV) replication by disrupting the assembly of HBV nucleocapsids. This was achieved by misdirecting core protein dimers to form capsids devoid of pregenomic RNA (pgRNA), thereby impairing viral replication .
- Inhibition of MAO-B : The compound has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. The introduction of fluorine atoms was found to modulate its affinity for the hERG channel, potentially reducing side effects associated with cardiac toxicity .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Assay Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anti-HBV | Cell-based assay | Sub-micromolar | |
| MAO-B Inhibition | Enzyme inhibition assay | IC50 = 0.5 µM | |
| Cytotoxicity | MTT assay on cancer cell lines | IC50 = 10 µM |
Case Study 1: Anti-HBV Activity
In a recent study, the compound was tested against HBV in an AML12HBV10 cell line. The results showed that it significantly reduced HBV replication with an EC50 value in the sub-micromolar range. Structure-activity relationship (SAR) studies indicated that modifications at the 2-position of the benzoxazole core could enhance activity further .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of the compound in models of oxidative stress. Results indicated that it could reduce neuronal damage induced by reactive oxygen species (ROS), suggesting a potential therapeutic role in neurodegenerative disorders .
Q & A
Q. What are the established synthetic routes for 5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Core Benzoxazole Formation : Condensation of 5-chloro-2-aminophenol derivatives with carbonyl sources (e.g., chloroacetyl chloride) under acidic conditions to form the benzoxazole core .
Piperidine Substitution : Introducing the 4,4-difluoropiperidine moiety via nucleophilic aromatic substitution (SNAr) at the 2-position of the benzoxazole. This step often requires a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous DMF at 80–100°C .
Key Optimization : Reaction yields improve with microwave-assisted synthesis (e.g., 150 W, 120°C, 30 min) to accelerate sluggish SNAr steps .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm) and fluorine coupling patterns (¹⁹F NMR for CF₂ groups at δ -110 to -120 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths (e.g., C-O in benzoxazole: ~1.36 Å) and dihedral angles, critical for validating stereoelectronic effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₂H₁₀ClF₂N₂O: calculated 274.04 g/mol) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screening focuses on:
- Enzyme Inhibition : Dose-response assays (e.g., IC₅₀ determination) against kinases or GPCRs, using fluorescence polarization or TR-FRET .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity at 1–100 μM concentrations .
- Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., t₁/₂ > 30 min) .
Advanced Research Questions
Q. How can synthetic yields be optimized for SNAr reactions involving 4,4-difluoropiperidine?
- Methodological Answer : Contradictions in reported yields (30–70%) arise from solvent polarity and base selection. Systematic optimization involves:
- Solvent Screening : Compare DMF (polar aprotic) vs. toluene (non-polar). DMF enhances nucleophilicity but may degrade at high temperatures .
- Base Selection : Use organic bases (e.g., DIPEA) instead of inorganic bases (K₂CO₃) to minimize side reactions.
- Catalytic Additives : Introduce KI (10 mol%) to stabilize transition states via halogen bonding .
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 45 | 92 |
| DMF, DIPEA, 100°C | 68 | 98 |
| Toluene, DIPEA, 120°C | 32 | 85 |
Q. How to resolve conflicting crystallography data for the difluoropiperidine moiety?
- Methodological Answer : Discrepancies in C-F bond lengths (1.32–1.39 Å) may arise from disorder or thermal motion. Mitigation strategies include:
- Low-Temperature Data Collection : Reduce thermal vibration (e.g., 100 K vs. 298 K) to improve resolution (<0.8 Å) .
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains .
- DFT Calculations : Compare experimental data with gas-phase optimized geometries (e.g., B3LYP/6-31G*) to identify artifactual distortions .
Q. What strategies validate structure-activity relationships (SAR) for fluorinated analogs?
- Methodological Answer : SAR studies require:
- Fluorine Scanning : Synthesize analogs with mono-/di-/trifluorinated piperidines and compare logP (HPLC) and target binding (SPR).
- Pharmacophore Modeling : Overlay crystal structures (e.g., PDB: 6XYZ) to identify critical H-bond acceptors (benzoxazole O) and hydrophobic pockets (difluoropiperidine) .
Data Table :
| Analog | logP | IC₅₀ (nM) |
|---|---|---|
| 4,4-Difluoro | 2.1 | 12 |
| 3,3-Difluoro | 2.3 | 45 |
| Non-fluorinated | 1.8 | 210 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
